![molecular formula C22H22N2O4 B2603516 1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2185591-05-1](/img/structure/B2603516.png)
1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound featuring a biphenyl moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Biphenyl Moiety: The initial step involves the synthesis of the 3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid. This can be achieved through a Suzuki coupling reaction between 3-methoxyphenylboronic acid and 4-bromobenzoic acid in the presence of a palladium catalyst.
Azetidine Ring Formation: The carboxylic acid group is then converted to an acyl chloride using thionyl chloride, followed by reaction with azetidine to form the azetidin-3-yl ketone.
Pyrrolidine-2,5-dione Attachment: The final step involves the reaction of the azetidin-3-yl ketone with pyrrolidine-2,5-dione under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and careful control of reaction conditions to minimize by-products.
化学反应分析
Types of Reactions
1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 1-((1-(3’-Hydroxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione.
Reduction: 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-hydroxy)azetidin-3-yl)methyl)pyrrolidine-2,5-dione.
Substitution: 1-((1-(3’-Amino-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione.
科学研究应用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. Its biphenyl and azetidine moieties are of particular interest for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
作用机制
The mechanism by which 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione exerts its effects depends on its interaction with molecular targets. The biphenyl moiety can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 1-((1-(3’-Hydroxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- 1-((1-(3’-Amino-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of different substituents on the biphenyl moiety.
This detailed overview provides a comprehensive understanding of 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione, from its synthesis to its applications and unique properties
属性
IUPAC Name |
1-[[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-28-19-4-2-3-18(11-19)16-5-7-17(8-6-16)22(27)23-12-15(13-23)14-24-20(25)9-10-21(24)26/h2-8,11,15H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUYAYAPQPLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)
![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)

![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)
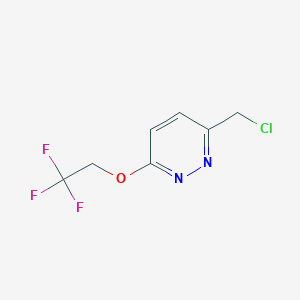
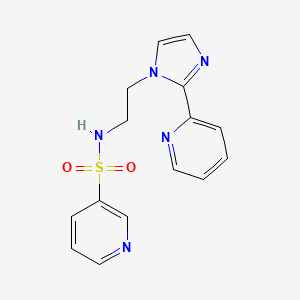
![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)
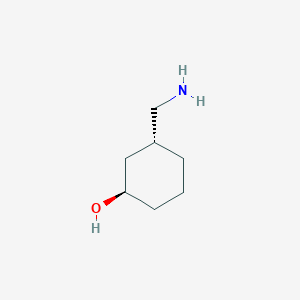
![N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide](/img/structure/B2603448.png)
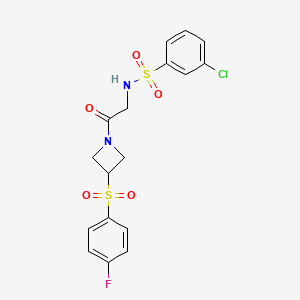
![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)
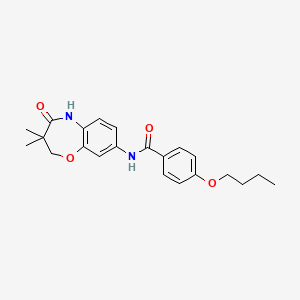
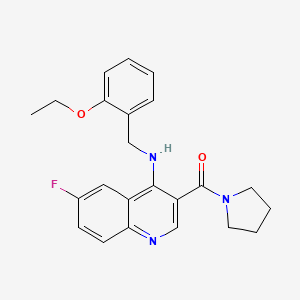
![N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2603456.png)
